
Tert-butyl 2-(3-aminopropoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an organic nitrate ester, which means it is derived from nitric acid and nonyl alcohol. This compound is characterized by its molecular weight of 189.2521 g/mol .
Preparation Methods
Nonyl nitrate: can be synthesized through the esterification of nonyl alcohol with nitric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The general reaction is as follows:
Nonyl alcohol+Nitric acid→Nonyl nitrate+Water
In industrial settings, the production of nonyl nitrate may involve continuous processes where nonyl alcohol and nitric acid are fed into a reactor, and the product is continuously removed to optimize yield and efficiency .
Chemical Reactions Analysis
Nonyl nitrate: undergoes various chemical reactions, including:
Oxidation: Nonyl nitrate can be oxidized to produce nonanoic acid and nitrogen oxides under specific conditions.
Reduction: It can be reduced to nonyl alcohol and nitrogen oxides using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
Nonyl nitrate: has several applications in scientific research:
Mechanism of Action
The mechanism of action of nonyl nitrate involves its decomposition to release nitric oxide (NO), a potent vasodilator. Nitric oxide acts on smooth muscle cells, causing relaxation and dilation of blood vessels. This process is mediated by the activation of the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in the cells, leading to vasodilation .
Comparison with Similar Compounds
Nonyl nitrate: can be compared with other nitrate esters, such as methyl nitrate and ethyl nitrate . While all these compounds share the nitrate ester functional group, they differ in their alkyl chain lengths, which influences their physical and chemical properties . For example:
Methyl nitrate (C2H5NO3): A smaller molecule with higher volatility and lower boiling point compared to nonyl nitrate.
Ethyl nitrate (C3H7NO3): Slightly larger than methyl nitrate but still more volatile and with a lower boiling point than nonyl nitrate.
The longer alkyl chain in nonyl nitrate makes it less volatile and more suitable for applications requiring lower volatility and higher stability .
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl 2-(3-aminopropoxy)acetate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7,10H2,1-3H3 |
InChI Key |
GNDUBEPOKPWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


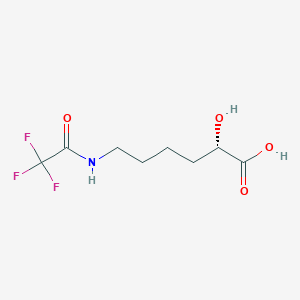
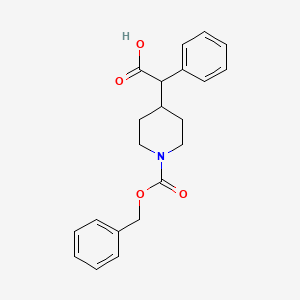
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
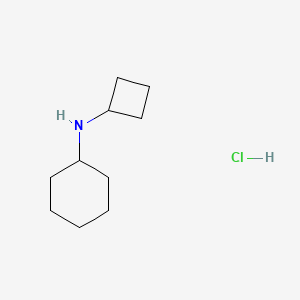

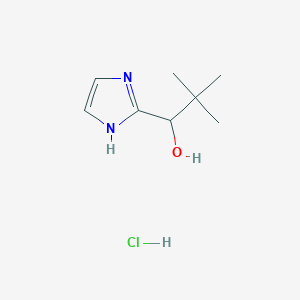
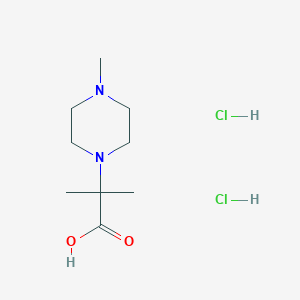
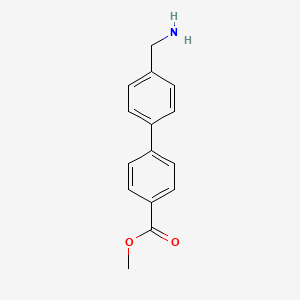
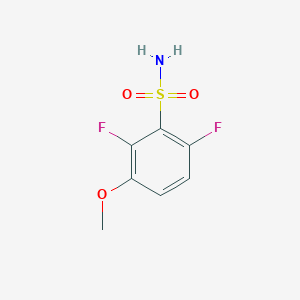

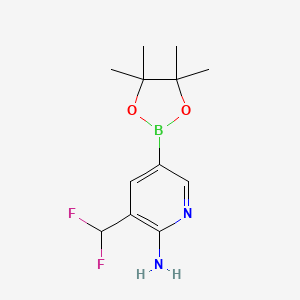

![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)

